8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one
Description
Properties
IUPAC Name |
8a-methyl-5,6,7,8-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7-4-8-2-3-9(7)6(10)11-5-7/h8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWDUMDMCQTTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCCN1C(=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168066-53-1 | |
| Record name | 8a-methyl-hexahydro-1H-[1,3]oxazolo[3,4-a]piperazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an oxazolone derivative, followed by cyclization to form the desired oxazolo[3,4-a]pyrazin-3-one ring system . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed
Scientific Research Applications
8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
SHA-68 (3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide)
- Key Features :
- Comparison :
The 7-position substituent in SHA-68 is critical for NPS antagonism, while the 8a-methyl group in the target compound may alter steric hindrance and binding kinetics. SHA-68’s diphenyl groups enhance aromatic stacking interactions, absent in the methyl-substituted analog .
T-788 ((8aR)-1,1-Diphenyl-7-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]hexahydro-3H-oxazolo[3,4-a]pyrazin-3-one)
- Key Features :
PDE-5 Inhibitors (6,7-Dihydro-3H-Oxazolo[3,4-a]Pyrazine-5,8-Dione Derivatives)
- Key Features :
- Comparison: The dione groups in PDE-5 inhibitors enable π-π interactions with the enzyme’s catalytic site, a feature absent in the monoketone structure of 8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one. This highlights how core modifications dictate target specificity .
Enantiomeric Forms (8aR vs. 8aS Configurations)
- Key Features :
- Comparison :
Stereochemistry at the 8a position significantly impacts receptor binding. For example, (8aR)-configured compounds like T-788 show enhanced activity compared to their (8aS) counterparts, suggesting the target compound’s methyl group may require specific stereochemical optimization .
Structural and Pharmacological Data Table
| Compound Name | Core Structure | Substituents (Position) | LogP | Biological Target | Activity/IC₅₀ |
|---|---|---|---|---|---|
| This compound | Oxazolo[3,4-a]pyrazin-3-one | Methyl (8a) | N/A | Under investigation | N/A |
| SHA-68 | Oxazolo[3,4-a]pyrazin-3-one | 1,1-Diphenyl; 4-fluoro-benzylamide (7) | 4.89 | Neuropeptide S Receptor | Antagonist (280 nM) |
| T-788 | Oxazolo[3,4-a]pyrazin-3-one | 1,1-Diphenyl; pyridine-carbonyl (7) | N/A | Undisclosed | Hit compound |
| PDE-5 Inhibitor (IIIa) | Oxazolo[3,4-a]pyrazine-5,8-dione | Benzodioxol (3); indol (7) | N/A | PDE-5 | Inhibitor (Comparable to sildenafil) |
Critical Structural Insights
- Position 7 Modifications : Substituents here (e.g., benzylamide in SHA-68, pyridine-carbonyl in T-788) are pivotal for receptor engagement. The absence of such groups in this compound may limit its potency but improve selectivity .
- 1,1-Diphenyl vs. Methyl Groups : Diphenyl groups enhance aromatic interactions but increase molecular weight and LogP. The methyl group offers metabolic simplicity but may reduce binding affinity .
- Stereochemical Influence : The 8aR configuration in T-788 and SHA-68 correlates with higher activity, suggesting that the target compound’s stereochemistry must be rigorously controlled .
Biological Activity
8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one is a nitrogen-containing heterocyclic compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions between suitable precursors. One common method employs the reaction of an appropriate amine with an oxazolone derivative, followed by cyclization under controlled conditions to yield the desired product .
| Property | Value |
|---|---|
| Molecular Formula | C7H12N2O2 |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | 8a-methyl-5,6,7,8-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one |
| CAS Number | 2168066-53-1 |
Antitumor Activity
Research has indicated that derivatives of oxazolo[3,4-a]pyrazin-3-one exhibit significant antitumor properties. A study demonstrated that a series of related compounds were effective against human thyroid cancer cell lines (FTC-133 and 8305C), promoting apoptosis through caspase activation and DNA fragmentation . The mechanism involved the modulation of apoptotic pathways, suggesting that this compound may share similar mechanisms.
Antimicrobial Properties
In addition to its antitumor potential, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy compared to established antibiotics is still limited. Further research is needed to elucidate its spectrum of activity and potential clinical applications.
The biological activity of this compound is likely mediated through interactions with specific molecular targets. These interactions may involve binding to enzymes or receptors that modulate cellular pathways related to cell proliferation and survival. Understanding these interactions is crucial for optimizing the compound's therapeutic potential.
Case Studies
- Antitumor Study : A study published in Bioorganic & Medicinal Chemistry evaluated a series of oxazolo[3,4-a]pyrazin derivatives for their antitumor effects. The results indicated that specific structural modifications enhanced their activity against thyroid cancer cells, highlighting the importance of structure-activity relationships in drug design .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds. While comprehensive data on this compound was not available, it was noted that similar compounds demonstrated significant inhibition against various pathogens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
